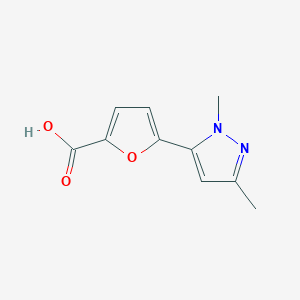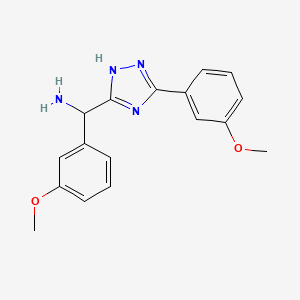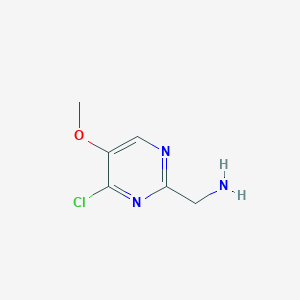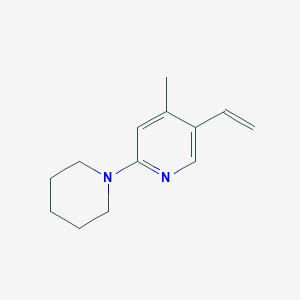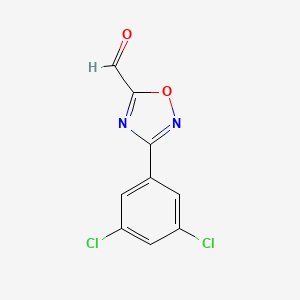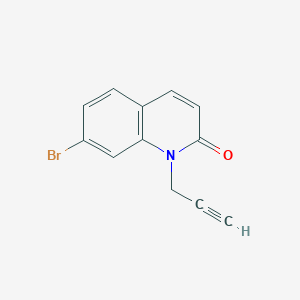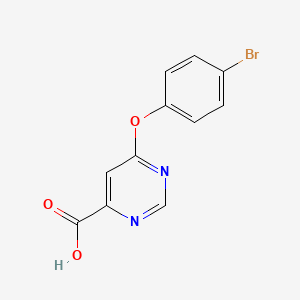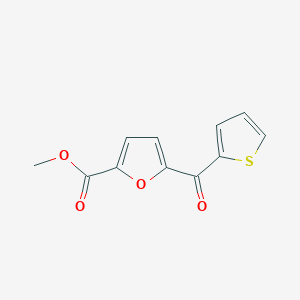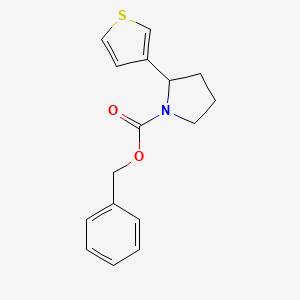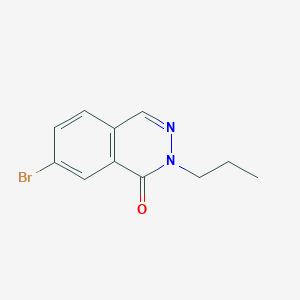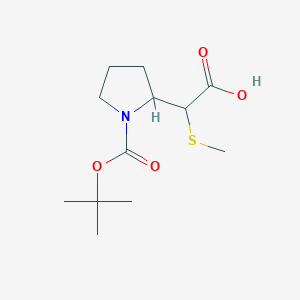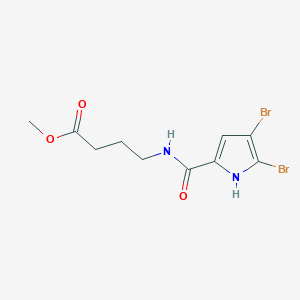
4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. This compound features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The presence of the bromine atom in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive amines.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially affecting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
4-(3-Bromophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
| 1706430-69-4 | |
Fórmula molecular |
C11H15BrN2 |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H15BrN2/c1-14-6-10(11(13)7-14)8-3-2-4-9(12)5-8/h2-5,10-11H,6-7,13H2,1H3 |
Clave InChI |
JJDHYTTYWQJHLO-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)N)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


